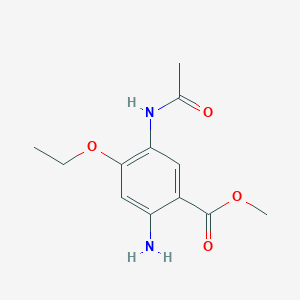

Methyl 5-acetamido-2-amino-4-ethoxybenzoate

Description

The exact mass of the compound Methyl 5-acetamido-2-amino-4-ethoxybenzoate is 252.11100700 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-acetamido-2-amino-4-ethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-acetamido-2-amino-4-ethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-18-11-6-9(13)8(12(16)17-3)5-10(11)14-7(2)15/h5-6H,4,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUUVSRKGJYHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717921 | |

| Record name | Methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222172-49-7 | |

| Record name | Methyl 5-(acetylamino)-2-amino-4-ethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222172497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(acetylamino)-2-amino-4-ethoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W98X79UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note: A Protocol for Forced Degradation Studies of Neratinib

Abstract

This application note provides a comprehensive, in-depth technical guide for conducting forced degradation studies on Neratinib, an irreversible pan-ErbB tyrosine kinase inhibitor. The protocol is designed to meet the standards set forth by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B. The objective is to identify potential degradation pathways, elucidate the intrinsic stability of the Neratinib molecule, and support the development and validation of a stability-indicating analytical method. This guide details step-by-step protocols for hydrolytic, oxidative, thermal, and photolytic stress testing. It further provides a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Neratinib and its degradation products. The scientific rationale behind each experimental choice is explained to provide a deeper understanding of the degradation mechanisms.

Introduction: The Imperative for Stress Testing Neratinib

Neratinib is a potent, orally active small molecule inhibitor of the HER1, HER2, and HER4 tyrosine kinases, approved for the treatment of HER2-positive breast cancer.[1] Its chemical structure, a 4-anilino-3-cyanoquinoline derivative, contains several functional groups susceptible to chemical degradation, including an amide, a tertiary amine, an ether linkage, and electron-rich aromatic rings.[2]

Forced degradation, or stress testing, is a critical component of the drug development process.[3] As mandated by regulatory bodies under ICH guideline Q1A(R2), these studies deliberately expose the drug substance to conditions more severe than accelerated stability testing.[4] The primary goals are:

-

To identify likely degradation products: This helps in establishing degradation pathways and understanding the intrinsic stability of the molecule.[3]

-

To develop and validate stability-indicating analytical methods: The stress samples are used to demonstrate the specificity of an analytical method to separate the active pharmaceutical ingredient (API) from any potential degradants, impurities, or excipients.[5]

-

To inform formulation and packaging development: Understanding the molecule's liabilities helps in designing a stable dosage form and selecting appropriate packaging to protect it from environmental factors like light and moisture.[3]

This protocol is structured to provide not just the "how" but the "why," grounding each step in established chemical principles and regulatory expectations. The target for degradation is typically in the range of 5-20%, which is sufficient to generate and detect degradation products without completely destroying the sample, a principle that guides the conditions outlined herein.[4]

Materials and Analytical Instrumentation

Reagents and Materials

-

Neratinib reference standard

-

Hydrochloric Acid (HCl), AR grade

-

Sodium Hydroxide (NaOH), AR grade

-

Hydrogen Peroxide (H₂O₂), 30% w/v, AR grade

-

Acetonitrile (ACN), HPLC grade

-

Potassium dihydrogen phosphate, AR grade

-

Orthophosphoric acid, AR grade

-

Milli-Q or HPLC grade water

-

Class A volumetric flasks and pipettes

-

pH meter

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector, autosampler, and column thermostat.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and characterization (recommended).

-

Photostability chamber compliant with ICH Q1B guidelines.[3]

-

Calibrated laboratory oven.

-

Water bath.

Experimental Workflow Overview

The entire process, from sample preparation to data analysis, follows a systematic path to ensure data integrity and scientific validity. The workflow is designed to generate stressed samples, analyze them using a stability-indicating method, and interpret the results to understand Neratinib's stability profile.

Caption: Overall workflow for the forced degradation study of Neratinib.

Detailed Protocols for Forced Degradation

Preparation of Stock Solution

Prepare a stock solution of Neratinib at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as a 50:50 (v/v) solution of acetonitrile and water. Ensure complete dissolution. This stock solution will be used for all subsequent stress studies.

Hydrolytic Degradation

Scientific Rationale: Hydrolysis is a common degradation pathway for molecules containing labile functional groups like amides. Neratinib possesses a crotonamide side chain which is a primary target. A study by Zhou et al. (2011) demonstrated that Neratinib is most stable at pH 3-4, with degradation increasing rapidly above pH 6.[6] The degradation proceeds through an initial isomerization of the allylamine to an enamine, followed by hydrolysis and cyclization to a stable lactam.[6] Stressing at both acidic and basic pH is essential to cover all potential hydrolytic pathways.

Protocol for Acid Hydrolysis:

-

Transfer 5 mL of the Neratinib stock solution to a 25 mL volumetric flask.

-

Add 5 mL of 2N HCl.

-

Keep the flask in a water bath maintained at 60°C for 6 hours.[4]

-

After the specified time, cool the solution to room temperature.

-

Carefully neutralize the solution with an appropriate volume of 2N NaOH.

-

Dilute to the final volume with the mobile phase diluent to achieve a target concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Protocol for Base Hydrolysis:

-

Transfer 5 mL of the Neratinib stock solution to a 25 mL volumetric flask.

-

Add 5 mL of 0.1N NaOH.

-

Keep the flask in a water bath maintained at 60°C for 1 hour.[4]

-

After the specified time, cool the solution to room temperature.

-

Carefully neutralize the solution with an appropriate volume of 0.1N HCl.

-

Dilute to the final volume with the mobile phase diluent.

Oxidative Degradation

Scientific Rationale: Neratinib's structure contains several sites susceptible to oxidation. The tertiary amine of the dimethylamino group and the nitrogen atoms in the quinoline and pyridine rings can be oxidized to form N-oxides. The electron-rich anilino and pyridine rings are also potential sites for oxidation.[2] Hydrogen peroxide is a commonly used oxidant in forced degradation studies as it can mimic oxidative conditions that might be encountered during storage due to the presence of peroxide impurities in excipients.[7]

Protocol for Oxidative Degradation:

-

Transfer 5 mL of the Neratinib stock solution to a 25 mL volumetric flask.

-

Add 5 mL of 5% (w/v) H₂O₂.

-

Keep the solution at room temperature for 6 hours, protected from light.[4]

-

After the specified time, dilute to the final volume with the mobile phase diluent.

-

Note: Check for any undissolved material before injection. The degradation reaction should be stopped by dilution.

Thermal Degradation

Scientific Rationale: Thermal stress testing evaluates the intrinsic stability of the drug substance at elevated temperatures. The ICH Q1A(R2) guideline suggests testing in 10°C increments above the accelerated storage temperature.[4] This helps identify thermally labile bonds and potential degradation products that might form during long-term storage, even at lower temperatures. The study should be conducted on the solid drug substance to assess solid-state stability.

Protocol for Thermal Degradation (Solid State):

-

Weigh accurately a sufficient amount of Neratinib powder into a clean, dry glass vial.

-

Place the vial in a calibrated oven maintained at 105°C for 24 hours.[4]

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution from the stressed solid sample at a known concentration (e.g., 0.1 mg/mL) in the mobile phase diluent for HPLC analysis.

Photolytic Degradation

Scientific Rationale: Photostability testing is crucial for substances that may be exposed to light during manufacturing, formulation, or storage. The ICH Q1B guideline provides a standardized approach to ensure sufficient light exposure.[3] The goal is to expose the drug to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[3] Aromatic systems and conjugated double bonds, as present in Neratinib, are chromophores that can absorb UV/Vis radiation, leading to photochemical reactions such as oxidation or isomerization.[2]

Protocol for Photolytic Degradation (Solid and Solution):

-

Solid Sample: Spread a thin layer of Neratinib powder in a suitable shallow, transparent dish.

-

Solution Sample: Prepare a solution of Neratinib (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:H₂O) in a quartz cuvette or other transparent container.

-

Control Samples: Prepare identical solid and solution samples but wrap them completely in aluminum foil to serve as dark controls.

-

Place the exposed and control samples in a photostability chamber.

-

Expose the samples until the total illumination reaches ≥ 1.2 million lux hours and ≥ 200 watt hours/m².

-

After exposure, prepare the solid sample for analysis by dissolving it to a known concentration in the mobile phase diluent. The solution sample can be directly analyzed or diluted if necessary.

Stability-Indicating Analytical Method

A robust, stability-indicating HPLC method is paramount for the success of a forced degradation study. The method must be able to resolve the parent Neratinib peak from all process-related impurities and degradation products. The following method has been reported and validated for this purpose.[4]

Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | X-Bridge C18, 250mm x 4.6mm, 5µm |

| Mobile Phase A | Phosphate Buffer, pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A time-based gradient should be optimized to ensure separation. A starting point could be a linear gradient from 90% A to 20% A over 20 minutes, followed by a wash and re-equilibration step. |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 10 µL |

| Detector | PDA/UV at 265 nm |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Method Validation Aspects

The specificity of the method is the most critical parameter demonstrated by the forced degradation study. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the Neratinib peak. Peak purity analysis using a PDA detector should be performed on the Neratinib peak in all stressed samples to confirm that it is spectrally homogenous and free from any co-eluting impurities.

Anticipated Degradation Pathways and Data Interpretation

Analysis of the stressed samples will reveal the stability profile of Neratinib. The percentage degradation can be calculated based on the reduction in the peak area of the parent drug relative to an unstressed control sample.

Sources

- 1. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

Application Notes & Protocols: The Utility of Substituted Aminobenzoates in Modern Organic Synthesis

Introduction

Substituted aminobenzoates are a class of bifunctional aromatic compounds possessing both an amino group and a carboxylate moiety. This unique structural arrangement makes them exceptionally versatile building blocks in organic synthesis.[1][2][3] The reactivity of both the amine and the carboxylic acid can be independently modulated, and the aromatic ring itself is amenable to further substitution, allowing for the creation of vast chemical libraries from a single scaffold.[2][4] This versatility has positioned them as critical intermediates in the pharmaceutical, agrochemical, and materials science industries.[5][6][7][8]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and field-proven protocols for the application of substituted aminobenzoates in key synthetic transformations. We will move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, ensuring a robust and reproducible application of these powerful synthetic tools.

Foundational Scaffolds in Medicinal Chemistry

Substituted aminobenzoates are privileged structures in drug discovery, forming the core of numerous therapeutic agents.[2][4][9] Their ability to participate in hydrogen bonding, aromatic stacking, and to be readily functionalized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of Local Anesthetics: The Benzocaine Archetype

One of the most classic and illustrative applications of a substituted aminobenzoate is the synthesis of Benzocaine (ethyl 4-aminobenzoate) from p-aminobenzoic acid (PABA).[10][11][12] Benzocaine acts as a topical pain reliever by blocking nerve endings.[10] The synthesis is a straightforward yet powerful example of Fischer-Speier esterification.

Mechanistic Insight: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[13][14] The acid catalyst serves a dual purpose:

-

Protonation of the Carbonyl: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[13][14]

-

Conversion of Hydroxyl to a Good Leaving Group: After the tetrahedral intermediate is formed, proton transfer to one of the hydroxyl groups allows it to leave as a neutral water molecule, which is a much better leaving group than the hydroxide anion.[13]

In the case of PABA, the amino group is basic and would quench a catalytic amount of acid.[14] Therefore, a stoichiometric or slight excess of strong acid (typically H₂SO₄ or HCl) is required to protonate the amine, keeping it out of the reaction, and to catalyze the esterification.[14]

Experimental Protocol 1: Synthesis of Benzocaine from p-Aminobenzoic Acid (PABA)

This protocol details the acid-catalyzed esterification of PABA with ethanol.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute Ethanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Distilled Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Heating mantle

-

Beaker (250 mL)

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.[14]

-

Stir the mixture until the solid is fully dissolved.

-

Slowly and carefully, add 1.0 mL of concentrated sulfuric acid to the solution while stirring. A precipitate of the amine salt is expected to form.[13][14]

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes.[12][14] The solid should dissolve as the reaction proceeds.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a 250 mL beaker containing approximately 30 mL of ice-cold water.

-

Slowly neutralize the excess acid by adding 10% sodium carbonate solution dropwise while stirring. Continue addition until effervescence (gas evolution) ceases and the pH of the solution is approximately 8.[13][14]

-

The white precipitate of benzocaine will form. Cool the mixture in an ice bath to maximize precipitation.[13]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with three portions of cold distilled water (10 mL each) to remove any remaining salts.

-

Dry the purified product. The melting point of pure benzocaine is 88-90°C.[12]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | p-Aminobenzoic Acid (PABA) | [12] |

| Reagents | Ethanol, Conc. H₂SO₄ | [12][14] |

| Reaction Type | Fischer Esterification | [13][14] |

| Reaction Time | 60-75 minutes | [12][14] |

| Workup | Neutralization with Na₂CO₃ | [13][14] |

| Product | Benzocaine | [10][11] |

| Melting Point | 88-90 °C | [12] |

Anthranilic Acid Derivatives in Drug Synthesis

Anthranilic acid (2-aminobenzoic acid) and its derivatives are precursors to a wide range of pharmaceuticals, including diuretics (furosemide), anti-inflammatory agents (fenamates), and anticoagulants (betrixaban).[4][5] The ortho-disposition of the functional groups allows for the facile synthesis of heterocyclic systems, which are common motifs in drug molecules.[6][7]

Workflow for Drug Synthesis from Anthranilic Acid:

Caption: Synthetic pathways from anthranilic acid.

Building Blocks for Heterocyclic Systems

The dual functionality of aminobenzoates makes them ideal starting materials for constructing complex heterocyclic structures. Anthranilic acid derivatives, in particular, are widely used to synthesize quinazolines, benzodiazepines, and acridones.[6][7]

Application Example: Synthesis of Quinazolines Quinazolines are a class of nitrogen-containing heterocycles that exhibit a broad range of biological activities.[7] They can be synthesized from anthranilonitrile (a derivative of anthranilic acid) by reaction with organometallic reagents followed by capture with an acyl halide.[6][7]

Key Substrates in Cross-Coupling Reactions

Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. Substituted aminobenzoates, particularly their halogenated derivatives, are excellent substrates for these powerful transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[16] Halogenated aminobenzoate esters can be coupled with a variety of primary or secondary amines, providing a modular route to complex aniline derivatives.

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:[15][17][18]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the aminobenzoate substrate, forming a Pd(II) complex.[18]

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, and a base removes a proton from the amine nitrogen.

-

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[18]

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be used to form C-N, C-O, or C-S bonds.[19] While it often requires higher temperatures than palladium-catalyzed reactions, it is particularly effective for certain substrates and remains a valuable tool.[19] For example, an N-arylated aminobenzoate can be synthesized by coupling an aminobenzoate with an aryl halide using a copper catalyst.

Mechanistic Insight: The Role of Copper The reaction typically involves a Cu(I) species.[20] The mechanism is thought to proceed via oxidative addition of the copper catalyst to the aryl halide, followed by reaction with the nucleophile (the aminobenzoate's nitrogen) and subsequent reductive elimination to yield the coupled product.[20][21]

Experimental Protocol 2: General Procedure for Ullmann N-Arylation of an Aminobenzoate

This protocol provides a general guideline for the copper-catalyzed coupling of an aminobenzoate with an aryl iodide.

Materials:

-

Substituted aminobenzoate (e.g., methyl anthranilate)

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

-

Anhydrous Toluene or DMF

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl iodide (1.0 eq), substituted aminobenzoate (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene via syringe, followed by the ligand (e.g., DMEDA, 0.2 eq).

-

Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reactions can take from 12 to 24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-arylated aminobenzoate.

Causality in Protocol Design:

-

Inert Atmosphere: Prevents oxidation of the Cu(I) catalyst and organometallic intermediates.

-

Ligand (DMEDA): Solubilizes the copper catalyst and accelerates the rate-limiting oxidative addition and reductive elimination steps.[22]

-

Base (K₃PO₄): Acts as a proton scavenger, deprotonating the amine nucleophile to generate the more reactive amide anion.

-

Solvent (Toluene/DMF): High-boiling, polar aprotic solvents are required to achieve the necessary reaction temperatures and dissolve the reactants and intermediates.[19]

Other Notable Transformations

The utility of aminobenzoates extends to numerous other synthetic transformations:

-

Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with a wide variety of functional groups (e.g., -OH, -CN, -Cl).[23] This provides a powerful route to produce chemicals like terephthalic acid from bio-derived aminobenzoic acids.[23]

-

Polymer Synthesis: Diaminobenzoic acid derivatives are used as monomers in the synthesis of high-performance polymers like aramids.[8]

-

Dye Synthesis: PABA is a precursor in the manufacture of various azo dyes.[8]

Conclusion

Substituted aminobenzoates are far more than simple bifunctional molecules; they are enabling building blocks that have become indispensable in modern organic synthesis. Their structural and electronic properties allow for predictable reactivity in a wide array of transformations, from classical esterifications to sophisticated transition-metal-catalyzed cross-couplings. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to confidently and effectively utilize these versatile scaffolds in the pursuit of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

-

Title: 3 Step Synthesis of Benzocaine Source: St. Catherine University, SOPHIA URL: [Link]

-

Title: Synthesis of Benzocaine Source: Scribd URL: [Link]

-

Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: ResearchGate URL: [Link]

-

Title: Making Benzocaine Source: YouTube URL: [Link]

-

Title: Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid Source: ResearchGate URL: [Link]

-

Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: PubMed URL: [Link]

-

Title: synthesis and pharmacological screening of n- substituted anthranilic acid derivatives Source: International Journal of Drug Development & Research URL: [Link]

-

Title: Synthesis of heterocycles from anthranilic acid and its derivatives Source: Karolinska Institutet URL: [Link]

-

Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives Source: CORE URL: [Link]

-

Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: PMC URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Ullmann condensation Source: Wikipedia URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Semantic Scholar URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications (PDF) Source: MDPI URL: [Link]

-

Title: Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes Source: PMC - NIH URL: [Link]

-

Title: Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation (PDF) Source: ResearchGate URL: [Link]

-

Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

-

Title: Buchwald–Hartwig Amination with Aqueous Ammonia Source: Synthesis Spotlight URL: [Link]

-

Title: [Named Reaction #2] Buchwald-Hartwig Amination Source: Reddit URL: [Link]

-

Title: Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics Source: Scientific Research Publishing URL: [Link]

-

Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: ACS Omega URL: [Link]

-

Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Ullmann Coupling & other Cu Catalyzed reactions Source: Organic Synthesis URL: [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. openarchive.ki.se [openarchive.ki.se]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. exsyncorp.com [exsyncorp.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. scribd.com [scribd.com]

- 12. ajrconline.org [ajrconline.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. reddit.com [reddit.com]

- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 20. Ullmann Reaction [organic-chemistry.org]

- 21. Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. organic-synthesis.com [organic-synthesis.com]

- 23. scirp.org [scirp.org]

Troubleshooting & Optimization

Technical Support Center: Aminobenzoate Synthesis & Stabilization

Case Reference: AB-SYNTH-001

Status: Active Guide Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Assistance Center. This guide addresses the synthesis of aminobenzoates (e.g., Benzocaine, Procaine, Methyl Anthranilate), a class of compounds critical to local anesthetics and perfumery.

The synthesis of these molecules generally proceeds via two primary routes: Fischer Esterification of aminobenzoic acids or Reduction of nitrobenzoates.[1][2] Both pathways present distinct "failure modes"—specifically oxidative degradation (discoloration), azo-coupling side reactions, and equilibrium reversion.

This guide is structured to troubleshoot these specific chemical behaviors using mechanistic causality.

Module 1: The Reduction Route (Nitro Amine)

Context: You are reducing an alkyl nitrobenzoate (e.g., ethyl

The Core Problem: The "Azo" Trap

Users frequently report colored impurities (orange/red) or lower-than-expected yields. This is often due to the condensation of reaction intermediates.

Troubleshooting Q&A

Q: Why is my reaction mixture turning orange/red instead of remaining colorless/pale yellow? A: You are likely generating azo or azoxy coupling products.

-

The Mechanism: Reduction is not a single step. It proceeds: Nitro

Nitroso -

The Failure Mode: If the reaction stalls or the pH is too basic, the Nitroso intermediate reacts with the Hydroxylamine intermediate to form an Azoxy compound (colored), which can further reduce to an Azo compound (highly colored).

-

The Fix:

-

Acidity Control: Ensure the reaction medium is slightly acidic or neutral. Base catalyzes the condensation of intermediates.

-

H2 Pressure: If using catalytic hydrogenation, hydrogen starvation leaves intermediates "stranded." Increase agitation (rpm) to improve mass transfer.

-

Q: I am using Pd/C, but the reaction has stopped at 60% conversion. A: Catalyst poisoning is the probable cause.

-

Diagnosis: Amines themselves can poison Pd catalysts by binding strongly to active sites.

-

The Fix:

-

Add Acid: Running the hydrogenation in ethanol with 1-2 equivalents of HCl (or acetic acid) protonates the amine product (

), preventing it from binding to the catalyst surface. -

Filter & Restart: Do not just add more catalyst to a "dead" mixture. Filter the poisoned catalyst first to remove adsorbed poisons.

-

Visualization: The Reduction Danger Zone

The following diagram illustrates where the side reactions branch off during the reduction process.

Caption: The reduction pathway showing the critical "Danger Zone" where intermediates condense to form colored azo impurities if reduction kinetics are slow or pH is basic.

Module 2: The Esterification Route (Acid Ester)

Context: You are converting

The Core Problem: Equilibrium & Protonation

Users often report low yields or "unreacted starting material" despite refluxing for hours.

Troubleshooting Q&A

Q: I added catalytic H2SO4, but the reaction is incredibly slow. A: You likely didn't add enough acid.

-

The Causality: The amine group on your starting material is a base. It will react with your sulfuric acid to form a salt (

) before the acid can catalyze the esterification. -

The Fix: You must use stoichiometric excess of acid.

-

Calculation: 1.0 eq for the amine neutralization + 0.1–0.5 eq for the catalytic effect. Total ~1.2–1.5 equivalents relative to the substrate.

-

Q: My product reverts to the acid during workup. A: This is hydrolysis driven by high pH or heat during the quench.

-

The Mechanism: Esterification is reversible.[4][5] Adding water during workup pushes the equilibrium back to the acid (Le Chatelier’s principle), especially if the neutralization generates heat.

-

The Fix:

-

Cold Neutralization: Pour the reaction mixture onto crushed ice before adding base (Na2CO3).

-

pH Control: Do not overshoot to pH 12-14. Neutralize only to pH 8-9 to precipitate the free amine.

-

Comparative Protocol Data

| Parameter | Sulfuric Acid Reflux (Classic) | Thionyl Chloride (In-Situ) |

| Mechanism | Reversible Equilibrium | Irreversible (via Acid Chloride) |

| Water Sensitivity | High (Requires Dean-Stark or excess alcohol) | Low (Reagent consumes water) |

| Reaction Time | Slow (4-8 hours) | Fast (1-2 hours) |

| Impurity Profile | Unreacted Acid | SO2 gas (requires trapping) |

| Recommendation | Use for large scale/lower cost | Use for high value/small scale |

Module 3: Purification & Stability (The "Pink Curse")

Context: Your white product turns pink or brown upon drying or storage.

The Core Problem: Oxidative Instability

Anilines (aromatic amines) are electron-rich. They are easily oxidized by atmospheric oxygen to form quinones and polymeric tars.

Troubleshooting Q&A

Q: My white crystals turned pink in the vacuum oven. A: Trace acid + Heat + Oxygen = Rapid Oxidation.

-

The Fix:

-

Complete Neutralization: Ensure absolutely no acid remains. Wash the filter cake with dilute bicarbonate, then water.

-

Inert Drying: Dry under Nitrogen or Argon, not just vacuum (which can pull in air if the seal leaks).

-

Additives: Add a pinch of Sodium Metabisulfite (

) to the recrystallization solvent. It acts as an oxygen scavenger.

-

Q: How do I remove the "tar" from a failed batch? A: Use the "Acid/Base Swing" technique.

-

Protocol:

-

Dissolve the impure dark solid in dilute HCl. (The amine forms a water-soluble salt; tars usually remain insoluble or extractable into organics).

-

Extract the aqueous acid layer with Ethyl Acetate (removes non-basic tars).

-

Basify the aqueous layer with cold NaOH/Na2CO3.

-

Collect the precipitated pure white amine.

-

Visualization: The Purification Workflow

This decision tree ensures separation of the product from both starting materials and colored impurities.

Caption: The "Acid/Base Swing" purification strategy. By temporarily converting the aminobenzoate to a water-soluble salt, non-basic oxidative impurities can be washed away.

References

-

Organic Syntheses. "Ethyl p-Aminobenzoate." Org.[3][6][7] Synth.1928 , 8, 66. Link

- Cohen, J. B. "Practical Organic Chemistry." Macmillan, 1920.

-

University of Calgary. "Preparation of Benzocaine." Department of Chemistry Undergraduate Labs.Link

-

Master Organic Chemistry. "Reduction of Nitro Groups." Link

-

Royal Society of Chemistry. "Ambient catalyst-free oxidation reactions of aromatic amines." Chemical Science, 2024 . Link

Sources

Methyl 5-acetamido-2-amino-4-ethoxybenzoate stability and degradation pathways

This guide functions as a Tier 3 Technical Support resource for Methyl 5-acetamido-2-amino-4-ethoxybenzoate (CAS: 1222172-49-7).[1] It is designed to assist researchers in troubleshooting purity issues, identifying degradation products, and optimizing storage protocols.

Status: Active | Topic: Stability & Degradation | Audience: R&D / QC[1]

Executive Stability Profile

Methyl 5-acetamido-2-amino-4-ethoxybenzoate is a poly-functionalized anthranilate derivative.[1] Its stability is compromised by three competing reactivities:

-

Oxidative Instability: The primary amine at position 2 is electron-rich and highly susceptible to air oxidation, leading to azo-coupling and "browning."[1]

-

Hydrolytic Sensitivity: The C1-ester and C5-acetamide groups possess different hydrolytic rates.[1] The ester is generally more labile under basic conditions, while the acetamide requires harsher conditions to cleave.

-

Cyclization Potential: As an ortho-amino ester, the molecule is thermodynamically primed for intramolecular cyclization (e.g., quinazolinone formation) under thermal stress.[1]

Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is the first step in troubleshooting.

Visualizing the Decay Cascade

The following diagram maps the primary stress pathways. Use this to identify impurity peaks in your HPLC/LC-MS data.[1]

Figure 1: Primary degradation pathways including hydrolysis (red), oxidation (yellow), and thermal cyclization (green).[1]

Troubleshooting Guide (Q&A)

Category A: Appearance & Physical State [1][2][3]

Q: My white powder has turned pink/brown after 48 hours of storage. Is it still usable?

-

Diagnosis: This is a classic sign of oxidative degradation of the C2-primary amine [1].[1] Aniline derivatives form highly colored azo or nitroso compounds even at trace levels (<0.5%).[1]

-

Impact: While the color change is dramatic, the actual chemical purity might still be >98%.

-

Action:

Q: The material has formed a hard "cake" inside the bottle.

-

Diagnosis: Hygroscopicity leading to partial ester hydrolysis.[1] The methanol byproduct can solvate the crystal lattice, causing clumping.

-

Action: Check for a "vinegar-like" or alcoholic smell.[1] If present, hydrolysis has occurred.[1][4][5][6][7] Dry the material in a vacuum desiccator over

.

Category B: HPLC/LC-MS Anomalies

Q: I see a new peak at RRT 0.85 (Relative Retention Time) appearing in my basic workup.

-

Diagnosis: This is likely the carboxylate anion (Hydrolysis Product A in Fig 1). The methyl ester is labile at pH > 8.0 [2].[1]

-

Technical Insight: The electron-donating ethoxy group at C4 pushes electron density into the ring, slightly deactivating the ester carbonyl toward nucleophilic attack compared to unsubstituted benzoates, but it remains vulnerable.

-

Solution: Maintain pH < 7.5 during workups. Use phosphate buffers instead of strong bases like NaOH.[1]

Q: My LC-MS shows a mass of [M-42]. What happened?

-

Diagnosis: Loss of 42 Da corresponds to the acetyl group (

).[1] You have deacetylated the C5-amide to form Methyl 2,5-diamino-4-ethoxybenzoate . -

Cause: This usually occurs if the sample was exposed to strong acids (e.g., HCl in MeOH) or high heat during drying.

-

Validation: Check for a doublet appearance in the aromatic region of the NMR, as the symmetry of the molecule changes upon deacetylation.

Category C: Synthetic Reactivity [1]

Q: Why is the yield low when I try to react the C2-amine?

-

Diagnosis: Deactivation via Hydrogen Bonding. The C2-amine forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen (ester).[1]

-

Consequence: This locks the amine in a specific conformation and reduces its nucleophilicity.

-

Workaround: Use a stronger base (e.g., NaH, LiHMDS) to deprotonate the amine if you are attempting N-alkylation, or use Lewis acid catalysis to activate the electrophile.

Standardized Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify degradation products described in Figure 1.[1]

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 5% B to 95% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic ring) and 210 nm (amide bond) |

| Sample Diluent | 50:50 Water:Acetonitrile (Avoid pure MeOH to prevent transesterification) |

Protocol 2: Emergency Purification (Charcoal Treatment)

If oxidation (browning) occurs:

-

Dissolve crude solid in Ethanol (10 mL per gram) at 60°C.

-

Add Activated Carbon (10 wt% relative to substrate).[1]

-

Stir for 15 minutes at 60°C.

-

Filter through a Celite 545 pad while hot (do not let it cool, or product will crystallize in the filter).[1]

-

Cool filtrate slowly to 4°C to recrystallize.

Storage & Handling Specifications

To maximize shelf-life, adhere to the "3-Point Defense" strategy:

-

Atmosphere:

-

Temperature:

-

Container:

-

Requirement: Amber glass vial with a Teflon-lined cap.

-

Reasoning: Amber glass blocks UV light (preventing photo-oxidation); Teflon prevents leaching of plasticizers which can catalyze degradation.[1]

-

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reactivity of aniline derivatives and oxidation susceptibility).[1][6] [1]

-

Larock, R. C. (2018).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Mechanisms of ester and amide hydrolysis). [1]

-

PubChem Compound Summary. (2024). Methyl 5-acetamido-2-amino-4-ethoxybenzoate (CID 56605082).[1][8] National Center for Biotechnology Information.[1] [Link][1]

Sources

- 1. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 3. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 4. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Methyl 5-acetamido-2-amino-4-ethoxybenzoate | C12H16N2O4 | CID 56605082 - PubChem [pubchem.ncbi.nlm.nih.gov]

reaction condition optimization to minimize byproduct formation

Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist)

Welcome to the . Unlike standard troubleshooting guides that rely on trial-and-error, we solve byproduct formation issues using mechanistic causality . Below you will find active "Support Tickets" addressing the most common failure modes in synthesis, followed by advanced protocols for systematic optimization.

📂 Module 1: Selectivity & Control Systems

🎫 Ticket #101: "I'm getting the wrong regioisomer."

Diagnosis: Your reaction is likely oscillating between Kinetic and Thermodynamic control.

Root Cause: The product ratio is determined by the competition between the rate of formation (

-

Kinetic Product: Forms fastest (lowest Activation Energy,

).[1] Favored at low temperatures and short reaction times. -

Thermodynamic Product: Most stable (lowest Gibbs Free Energy,

).[1] Favored at high temperatures and extended reaction times (equilibration).

🔧 Troubleshooting Steps:

-

Temperature Sweep: If you need the kinetic product (often the less substituted or "endo" product), lower the temperature to

or -

Quench Timing: Monitor the reaction via HPLC/GC. Quench immediately upon consumption of starting material to prevent equilibration to the thermodynamic product.

-

Reversibility Check: If the reaction is reversible (e.g., Diels-Alder, Friedel-Crafts), extending time favors the thermodynamic product.

Visualization: Energy Landscape of Selectivity

Caption: Energy profile showing the lower barrier for the kinetic path versus the higher stability of the thermodynamic product.

🎫 Ticket #102: "My product is reacting further (Over-Alkylation/Poly-Substitution)."

Diagnosis: The reaction rate of the product (

🔧 Troubleshooting Steps:

-

Inverse Addition Protocol: Instead of adding the electrophile to the nucleophile, add the nucleophile to the electrophile (or vice versa, depending on which species is over-reacting). The goal is to keep the concentration of the "aggressor" reagent low relative to the substrate.

-

High Dilution: Increasing solvent volume reduces the collision frequency between the mono-substituted product and the reagent.

-

Stoichiometry Tuning: Use a slight deficiency of the alkylating agent (e.g., 0.95 eq) to ensure the starting material remains in excess, statistically favoring mono-substitution.

Protocol: Inverse Addition Setup

| Parameter | Standard Addition | Inverse Addition (Optimized) |

| Vessel A | Nucleophile + Base | Electrophile (Large Excess or Dilute) |

| Vessel B (Dropping) | Electrophile | Nucleophile + Base |

| Rate | Fast/Bolus | Slow Dropwise (0.1 mL/min) |

| Outcome | High local [Electrophile] | Low local [Nucleophile] |

🎫 Ticket #103: "My catalyst is dying before the reaction finishes."

Diagnosis: Catalyst Deactivation via Poisoning, Fouling, or Sintering.[2][3] Root Cause: Trace impurities (S, P, N) binding irreversibly to active sites, or thermal degradation of the ligand framework.

🔧 Troubleshooting Steps:

-

Feedstock Purification: "Garbage in, garbage out." Pre-treat solvents and reagents with scavengers (e.g., activated carbon, alumina) to remove thiols or amines that poison metal centers [1].

-

Ligand Engineering: Switch to bulky, electron-rich ligands (e.g., Buchwald phosphines) which are more resistant to oxidation and thermal degradation than simple phosphines like

. -

Concentration Check: If the catalyst precipitates (catalyst crash-out), the solvent system may be too non-polar. Add a co-solvent (e.g., Toluene/DMF mixture) to maintain solubility of the catalytic complex.

📂 Module 2: Advanced Process Optimization

🧪 Workflow: Design of Experiments (DoE)

Why use this? Changing one variable at a time (OFAT) fails to detect interaction effects (e.g., Temperature might only increase yield if Pressure is also high). DoE mathematically models the "Design Space" to find the true global optimum [2].

Step-by-Step DoE Protocol:

-

Screening Design (Plackett-Burman):

-

Goal: Identify which variables matter (Temp, Conc, Catalyst Load, Stir Rate).

-

Action: Run

experiments for

-

-

Optimization Design (Central Composite / Box-Behnken):

-

Goal: Map the response surface.

-

Action: Vary the significant factors at 3 levels (Low, Mid, High).

-

-

Validation:

-

Goal: Confirm the model predicts reality.

-

Action: Run the reaction at the predicted "Optimum" conditions in triplicate.

-

Visualization: DoE Optimization Cycle

Caption: The iterative cycle of DoE moves from broad factor screening to precise surface modeling and validation.

📂 Module 3: Solvent Effects on Selectivity

Concept: Solvents are not just inert carriers; they stabilize specific transition states.[4][5]

-

Dielectric Constant (

): High -

Proticity: Protic solvents (MeOH,

) stabilize anions via H-bonding (slowing down nucleophiles in

Solvent Selection Table:

| Reaction Type | Preferred Solvent Class | Mechanistic Reason |

| Polar Aprotic (DMF, MeCN) | Destabilizes nucleophile (raises ground state energy), lowering | |

| Polar Protic (EtOH, | Stabilizes the carbocation intermediate and leaving group. | |

| Radical Reaction | Non-polar (Benzene, | Minimizes cage effects; avoids H-atom abstraction side reactions. |

| Grignard/Lithiation | Ethers (THF, | Oxygen lone pairs coordinate to Mg/Li, stabilizing the reagent. |

📚 References

-

Catalyst Deactivation Mechanisms and Prevention. PatSnap/Applied Catalysts. (2025). Retrieved from

-

Weissman, S. A., & Anderson, N. G. (2014). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. Retrieved from

-

Solvent Effects in Organic Chemistry. Wikipedia/LibreTexts. (2025). Retrieved from

-

Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. (2026). Retrieved from

-

Kinetic vs. Thermodynamic Control. BenchChem. (2025).[1] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 3. scispace.com [scispace.com]

- 4. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]

- 5. Solvent effects - Wikipedia [en.wikipedia.org]

Validation & Comparative

Comparative Reactivity & Stability Profile: Substituted Aminobenzoates

Executive Summary

This technical guide provides a mechanistic comparison of substituted aminobenzoates, a class of compounds fundamental to local anesthetics (e.g., Benzocaine, Procaine, Tetracaine). We analyze the reactivity of the ester moiety—the pharmacophore's "weak link"—against the electronic and steric influence of ring substituents.

Key Insight: The hydrolytic stability of these esters is governed by the Hammett substituent constant (

Theoretical Framework: Electronic & Steric Control

The primary degradation pathway for aminobenzoates is alkaline hydrolysis via the

The Hammett Relationship

The reactivity (

-

Reaction Constant (

): For alkaline hydrolysis of ethyl benzoates, -

Substituent Constant (

):-

EDG (e.g.,

): Negative -

EWG (e.g.,

,

-

Mechanism Visualization

The following diagram illustrates the resonance stabilization provided by the para-amino group, which resists the nucleophilic attack.

Figure 1: Mechanistic pathway of alkaline hydrolysis. Electron Donating Groups (EDG) stabilize the ground state resonance, making the carbonyl carbon less electrophilic and retarding the attack by hydroxide.

Comparative Analysis: Product Performance

We compare four distinct analogs to demonstrate how structural modifications impact reactivity.

Reactivity Data Table[3]

| Compound | Structure Modification | Hammett | Relative Hydrolysis Rate ( | Biological Implication |

| Ethyl Benzoate | None (Reference) | 0.00 | 1.0 | Baseline |

| Benzocaine | p-amino ( | -0.66 | 0.02 (Very Slow) | High chemical stability; limited solubility. |

| Procaine | p-amino + tertiary amine side chain | -0.66 | 0.02 * | Side chain improves solubility but does not significantly alter intrinsic ester electronics. |

| Chloroprocaine | p-amino + o-chloro | Net: -0.40** | 4.0 - 5.0 (Fast) | The o-Cl (EWG) destabilizes the ester, causing rapid plasma hydrolysis (short half-life). |

| Tetracaine | p-butylamino | -0.80 (est) | < 0.01 (Slowest) | Alkyl group on Nitrogen increases electron donation; high lipophilicity protects ester from water. |

| Nitrobenzoate | p-nitro ( | +0.78 | 120.0 (Very Fast) | Theoretical comparison; highly unstable ester. |

*Note: While Procaine has a similar electronic profile to Benzocaine, its biological hydrolysis is enzyme-mediated. Chemically, the ester bond stability is comparable. **The ortho-chloro substituent exerts an inductive withdrawing effect (+I) that overrides steric hindrance in this specific hydrolysis context.

Detailed Observations

-

The "Benzocaine Effect" (Resonance Protection): The lone pair on the para-nitrogen donates into the ring (resonance), significantly reducing the partial positive charge on the carbonyl carbon. This makes Benzocaine and Procaine chemically stable on the shelf compared to standard benzoate esters.

-

The Chloroprocaine Anomaly (Inductive Destabilization): Adding a Chlorine atom at the ortho position (Chloroprocaine) introduces a strong inductive electron-withdrawing effect. Despite the potential for steric hindrance, the electronic withdrawal dominates, making the carbonyl carbon highly electrophilic.

-

Result: Chloroprocaine is hydrolyzed in plasma 4-5x faster than Procaine, reducing the risk of systemic toxicity [1].

-

-

Tetracaine (Lipophilicity & Stability): The butyl group on the aniline nitrogen (Tetracaine) exerts a slight positive inductive effect, making the nitrogen a better donor than in Procaine. Combined with extreme lipophilicity (which repels aqueous nucleophiles), Tetracaine is the most stable against spontaneous hydrolysis but is potent due to high lipid membrane penetration.

Experimental Protocol: Determination of Hydrolysis Kinetics

To validate these comparisons, the following self-validating protocol measures the pseudo-first-order rate constant (

Methodology Workflow

Figure 2: Workflow for kinetic analysis of ester hydrolysis.

Step-by-Step Procedure

Objective: Determine

-

Reagent Setup:

-

Prepare a borate buffer (pH 10.0) adjusted to constant ionic strength (

) with KCl. Rationale: Constant ionic strength prevents salt effects from distorting rate data. -

Prepare

stock solutions of the esters in ethanol.

-

-

Reaction Initiation:

-

In a quartz cuvette, add 2.9 mL of buffer.

-

Inject 0.1 mL of ester stock. Invert rapidly to mix.

-

Note: The concentration of

is in large excess (

-

-

Data Acquisition:

-

Monitor absorbance at the

of the ester (approx. 285 nm for Benzocaine; 260 nm for Nitrobenzoate). -

Record spectra every 30 seconds for 30 minutes.

-

Self-Validation Check: Look for an Isosbestic Point . The presence of a sharp crossing point in the overlaid spectra confirms a clean conversion from reactant to product without side reactions [2].

-

-

Calculation:

References

-

Foldes, F. F., et al. (1956). "The influence of chemical structure on the hydrolysis of procaine and its derivatives." Journal of Pharmacology and Experimental Therapeutics. (Note: Classic foundational text for this specific structure-activity relationship).

-

Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

-

BenchChem. (2025). "A Comparative Analysis of Procaine and Other Ester-Type Local Anesthetics."

Sources

The Analyst’s Guide: Validating Methyl 5-acetamido-2-amino-4-ethoxybenzoate Reference Standards

[1]

Executive Summary

In the synthesis and impurity profiling of pharmaceutical active ingredients (likely Tamsulosin or related benzoate-derivative pharmacophores), the quality of your reference standard is the single point of failure for your entire analytical method.

Methyl 5-acetamido-2-amino-4-ethoxybenzoate is a complex intermediate.[1] Its dual amine functionality (one free, one acetylated) presents specific stability and regioselectivity challenges. This guide objectively compares the performance of different grades of this reference standard and outlines the critical data required in a Certificate of Analysis (CoA) to ensure scientific integrity.

Part 1: The Hierarchy of Standards (Comparison Guide)

When sourcing this reference standard, you will encounter three primary "alternatives." The table below compares their performance reliability in a GMP/GLP environment.

Performance Metric: Risk vs. Traceability

| Feature | Alternative A: Primary Pharmacopeial Standard (USP/EP) | Alternative B: Certified Reference Material (CRM - ISO 17034) | Alternative C: Commercial Analytical Standard (The Product) |

| Primary Use | Dispute resolution, official monograph testing.[1] | Instrument calibration, method validation. | Routine QC, impurity identification, R&D.[2] |

| Traceability | Absolute (Statutory).[1] | Traceable to SI units (NIST/BIPM).[1] | Traceable to internal methods (often "As Is").[1] |

| Assay Method | Collaborative study (Multiple labs).[1] | Mass Balance & qNMR (Uncertainty budget included).[1] | HPLC Area % or simple titration.[1] |

| Uncertainty | Zero (by definition for compendial use).[1] | Explicitly stated (e.g., 99.5% ± 0.3%). | High Risk: Often unstated.[1] |

| Water/Solvent | Rigorously quantified (KF/GC). | Quantified. | Critical Gap: Often ignored in "Purity" claims. |

Scientist’s Verdict: For Methyl 5-acetamido-2-amino-4-ethoxybenzoate, a Primary Standard is often unavailable.[1] Therefore, Alternative C (Commercial Analytical Standard) is the industry norm, provided you rigorously validate the CoA using the protocols in Part 3. You cannot accept a "98% Purity" claim based solely on HPLC area; you must calculate the Potency (Assay).

Part 2: Critical CoA Parameters & Technical Deep Dive

As a Senior Application Scientist, I evaluate CoAs based on "Orthogonality"—do two different methods confirm the same result?

Identity: The Regiochemistry Trap

-

The Problem: This molecule has two nitrogen centers. During synthesis, acetylation could occur at the wrong position, or di-acetylation could occur.

-

The CoA Requirement:

-

1H-NMR: Must explicitly assign the protons.[1] Look for the distinct singlet of the acetyl methyl group (~2.1 ppm) and the ethoxy pattern.

-

IR/MS: Mass spectrometry (m/z ~252.[1]27) confirms molecular weight but not structure.[1] The CoA must include NMR to prove the 5-acetamido/2-amino arrangement.[1]

-

Purity vs. Potency (The "As Is" Calculation)

Many commercial CoAs list "Purity: 99.5%" based on HPLC. This is misleading. It ignores water, residuals, and inorganic salts.

-

The Formula: You must convert Chromatographic Purity to Potency.

[1] -

CoA Red Flag: If the CoA lists "Loss on Drying" (LOD) instead of specific Karl Fischer (KF) water and GC-Headspace for solvents, the standard is likely insufficient for quantitative impurity calculation.

Homogeneity & Hygroscopicity

Benzoate esters can be hygroscopic.[1] A valid CoA must state the storage conditions (e.g., "Store at 2-8°C, Desiccate"). If the container arrives without a desiccant and the CoA shows >1.0% water content, the material has likely degraded or absorbed moisture, invalidating the weight basis.

Part 3: Experimental Protocol (Standard Qualification)

If you are using a Commercial Analytical Standard (Alternative C) , you must qualify it before use in critical assays.

Protocol: The "Mass Balance" Qualification System

Objective: Establish a traceable potency value for the Methyl 5-acetamido-2-amino-4-ethoxybenzoate standard.

Reagents:

-

Candidate Standard (Methyl 5-acetamido-2-amino-4-ethoxybenzoate)[1][3]

-

HPLC Grade Acetonitrile/Methanol[1]

-

Calibrated Analytical Balance (Readability 0.01 mg)

Step-by-Step Methodology:

-

Structural Confirmation (Qualitative):

-

Run 1H-NMR in DMSO-d6.[1]

-

Acceptance Criteria: Integration of the aromatic protons must match the 1:1 ratio. The ethoxy group (quartet/triplet) must be clearly resolved from the acetyl singlet.

-

-

Chromatographic Purity (Quantitative):

-

System: HPLC with UV detection (254 nm).

-

Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Procedure: Inject sample (0.5 mg/mL) in duplicate. Run for 2.5x the retention time of the main peak to detect late-eluting dimers.[1]

-

Calculation: Use Area Normalization method (Area %).[1]

-

-

Volatile Content Determination:

-

Water: Perform Karl Fischer titration (Coulometric) in triplicate.

-

Solvents: Run GC-Headspace to quantify residual methanol/ethanol from synthesis.

-

-

Final Potency Assignment:

-

Apply the Potency Formula (from Part 2).

-

Documentation: Generate an internal "Use Before" date (typically 1 year) based on this derived potency.[1]

-

Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for accepting a Reference Standard CoA.

Caption: Decision matrix for qualifying non-pharmacopeial reference standards. Note the critical "Stop" point if volatile content data is missing.

References

-

ICH Guideline Q3A (R2) . Impurities in New Drug Substances. International Council for Harmonisation, 2006.[4][5] Available at: [Link]

-

ICH Guideline Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation, 2000. Available at: [Link]

-

PubChem . Methyl 5-acetamido-2-amino-4-ethoxybenzoate Compound Summary. National Library of Medicine.[1] (Search for structural analogs/intermediates). Available at: [Link][1]

Sources

- 1. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. premier-research.com [premier-research.com]

- 3. Methyl 5-acetamido-2-amino-4-ethoxybenzoate | C12H16N2O4 | CID 56605082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.